

physical properties of 4-Bromophenylacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromophenylacetic acid*

Cat. No.: *B019724*

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **4-Bromophenylacetic Acid**

Introduction

4-Bromophenylacetic acid, also known by its IUPAC name 2-(4-bromophenyl)acetic acid, is a halogenated aromatic carboxylic acid.^[1] Its structure consists of a phenylacetic acid core with a bromine atom substituted at the para (4) position of the benzene ring.^{[1][2]} This compound serves as a valuable building block in organic synthesis and has applications in the pharmaceutical industry and environmental analysis.^{[3][4]} Understanding its physical properties is crucial for its handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of **4-Bromophenylacetic acid**, detailed experimental protocols for their determination, and a workflow visualization for a core analytical procedure.

Physicochemical Properties

4-Bromophenylacetic acid is a white to off-white or light yellow-beige crystalline solid at room temperature.^{[1][3][5]} The quantitative physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO ₂	[2][6][7][8]
Molecular Weight	215.04 g/mol	[2][6][7][8]
Appearance	White to pale cream/light yellow-beige crystalline powder	[1][3][5]
Melting Point	114-117 °C	[3][6][9][10]
113-120 °C	[5]	
115-118 °C	[11]	
118 °C	[2]	
Boiling Point	~253 °C (rough estimate)	[3][9]
326.0 °C (estimate)	[6]	
Density	~1.53 - 1.6 g/cm ³ (rough estimate)	[3][6]
pKa	4.188 (at 25 °C)	[1][3][4]
logP (Octanol/Water)	2.28 - 2.4	[6][9]

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis. **4-Bromophenylacetic acid** is characterized by low aqueous solubility.

Solvent	Solubility	Source(s)
Water	Slightly soluble / Sparingly soluble	[1][3][6]
Ethanol	Soluble (e.g., 5% w/v, clear, colorless to light yellow solution)	[1][3][10]
Methanol	Soluble	

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of **4-Bromophenylacetic acid**.

- Nuclear Magnetic Resonance (NMR): ¹H NMR spectral data for **4-Bromophenylacetic acid** is available and provides information about the hydrogen environments in the molecule.[8][12]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching, and the C-Br bond.[7][11][13][14][15]
- Mass Spectrometry (MS): Mass spectral data, typically from electron ionization (EI-MS), is available and can be used to determine the molecular weight and fragmentation pattern of the compound.[7][8][16][17]

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. The following sections detail common protocols for measuring melting point and solubility.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a key indicator of a substance's purity.[18] Pure crystalline solids exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[18]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

- Thermometer (calibrated)

Procedure:

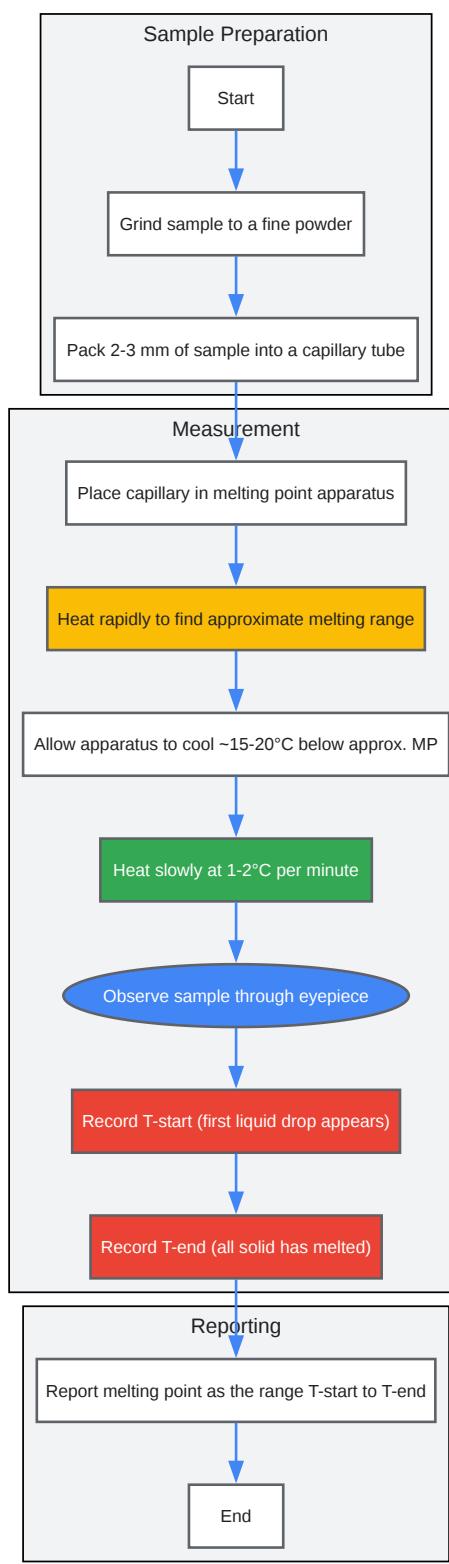
- Sample Preparation: Ensure the **4-Bromophenylacetic acid** sample is completely dry.[19]
Use a mortar and pestle to grind a small amount of the crystals into a fine powder.[20]
- Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[21] Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.
- Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[19][21]
- Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the accurate measurement.[18]
Allow the apparatus to cool sufficiently before proceeding.
- Accurate Determination: Begin heating again, but at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[21]
- Observation and Recording: Record two temperatures:
 - Tstart: The temperature at which the first drop of liquid appears.
 - Tend: The temperature at which the entire sample has completely melted into a clear liquid.
- Reporting: The melting point is reported as the range from Tstart to Tend.

Protocol 2: Qualitative Solubility Determination

This protocol provides a method for assessing the solubility of **4-Bromophenylacetic acid** in various solvents.

Apparatus:

- Small test tubes


- Vortex mixer or shaker
- Spatula or weighing scale
- Graduated pipettes or cylinders

Procedure:

- Sample Preparation: Place a precisely measured amount of **4-Bromophenylacetic acid** (e.g., 25 mg) into a small test tube.[22]
- Solvent Addition: Add a specific volume of the desired solvent (e.g., 0.75 mL of water) to the test tube in small portions.[22]
- Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[22]
- Observation: Visually inspect the solution to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble under these conditions. If the solid remains, it is classified as slightly soluble or insoluble.
- Systematic Testing: This procedure can be systematically applied to a range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, ether) to build a comprehensive solubility profile.[22][23] For acidic compounds like **4-bromophenylacetic acid**, solubility in basic solutions like 5% NaOH is expected due to salt formation.[23]

Workflow Visualization

The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary method, as described in Protocol 1.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)**Workflow for Melting Point Determination using the Capillary Method.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. 4-Bromophenylacetic acid | 1878-68-8 [chemicalbook.com]
- 5. 4-Bromophenylacetic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 6. 4-Bromophenylacetic acid | CAS#:1878-68-8 | Chemsoc [chemsoc.com]
- 7. 4-Bromophenylacetic acid [webbook.nist.gov]
- 8. Benzeneacetic acid, 4-bromo- | C8H7BrO2 | CID 74654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromophenylacetic acid - Safety Data Sheet [chemicalbook.com]
- 10. 4-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Bromophenylacetic acid, 99% 100 g | Contact Us | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 12. 4-Bromophenylacetic acid(1878-68-8) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 4-Bromophenylacetic acid(1878-68-8) IR Spectrum [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 4-Bromophenylacetic acid [webbook.nist.gov]
- 17. 4-Bromophenylacetic acid(1878-68-8) MS [m.chemicalbook.com]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. westlab.com [westlab.com]
- 20. scribd.com [scribd.com]

- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [physical properties of 4-Bromophenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b019724#physical-properties-of-4-bromophenylacetic-acid\]](https://www.benchchem.com/product/b019724#physical-properties-of-4-bromophenylacetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com